3-(4-Methoxyphenyl)-n-(4-nitrophenyl)-3-oxopropanamide
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Overview
Description
3-(4-Methoxyphenyl)-n-(4-nitrophenyl)-3-oxopropanamide is an organic compound that features both methoxy and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-n-(4-nitrophenyl)-3-oxopropanamide typically involves the reaction of 4-methoxybenzaldehyde with 4-nitroaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-n-(4-nitrophenyl)-3-oxopropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-(4-Methoxyphenyl)-n-(4-nitrophenyl)-3-oxopropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-n-(4-nitrophenyl)-3-oxopropanamide involves its interaction with specific molecular targets. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with a different functional group arrangement.
4-(4-Methoxyphenyl)-3-buten-2-one: Contains a methoxyphenyl group but lacks the nitro group.
Uniqueness
3-(4-Methoxyphenyl)-n-(4-nitrophenyl)-3-oxopropanamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
93014-46-1 |
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Molecular Formula |
C16H14N2O5 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-nitrophenyl)-3-oxopropanamide |
InChI |
InChI=1S/C16H14N2O5/c1-23-14-8-2-11(3-9-14)15(19)10-16(20)17-12-4-6-13(7-5-12)18(21)22/h2-9H,10H2,1H3,(H,17,20) |
InChI Key |
YFQVPQSRDROTBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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